

Chemical Identity and Core Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

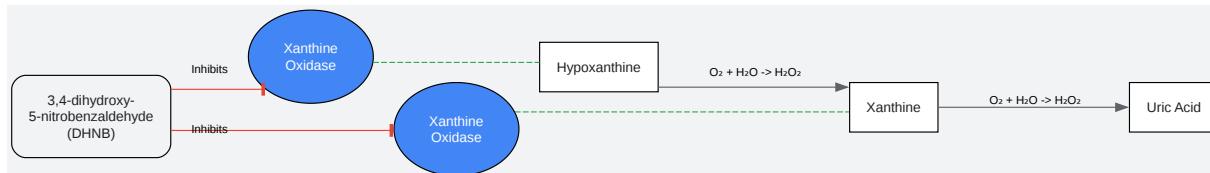
Compound of Interest

Compound Name: *Methyl 3-(methylsulfonyl)benzoate*

Cat. No.: *B1312412*

[Get Quote](#)

3,4-dihydroxy-5-nitrobenzaldehyde, also known by synonyms such as DHNB and Entacapone Impurity C, is a substituted benzaldehyde with the chemical formula C₇H₅NO₅.^{[3][4]} Its structure features a catechol (3,4-dihydroxy) moiety and a nitro group, which contribute to its specific chemical reactivity and biological functions.


Physical and Chemical Data Summary

The quantitative physical and chemical properties of 3,4-dihydroxy-5-nitrobenzaldehyde are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	51909-53-6	[3][4]
Molecular Formula	C ₇ H ₅ NO ₅	[3][4]
Molecular Weight	183.12 g/mol	[3][4]
Appearance	Light yellow to Amber to Dark green powder/crystal	
Melting Point	145.0 - 149.0 °C	
IUPAC Name	3,4-dihydroxy-5-nitrobenzaldehyde	[3]
SMILES	C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)O)C=O	[3]
InChI Key	BBFJODMCHICIAA-UHFFFAOYSA-N	[3]
Storage Class	11 - Combustible Solids	

Biological Activity and Pathways

3,4-dihydroxy-5-nitrobenzaldehyde is a potent inhibitor of xanthine oxidase (XO), an enzyme critical in purine metabolism that produces uric acid.[2] This inhibitory action makes it a potential therapeutic agent for conditions like hyperuricemia and gout.[2] The compound exhibits a mixed-type inhibition of XO and has an IC₅₀ value of 3 μM.[2]

[Click to download full resolution via product page](#)

Caption: Inhibition of the Xanthine Oxidase pathway by DHNB.

Experimental Protocols

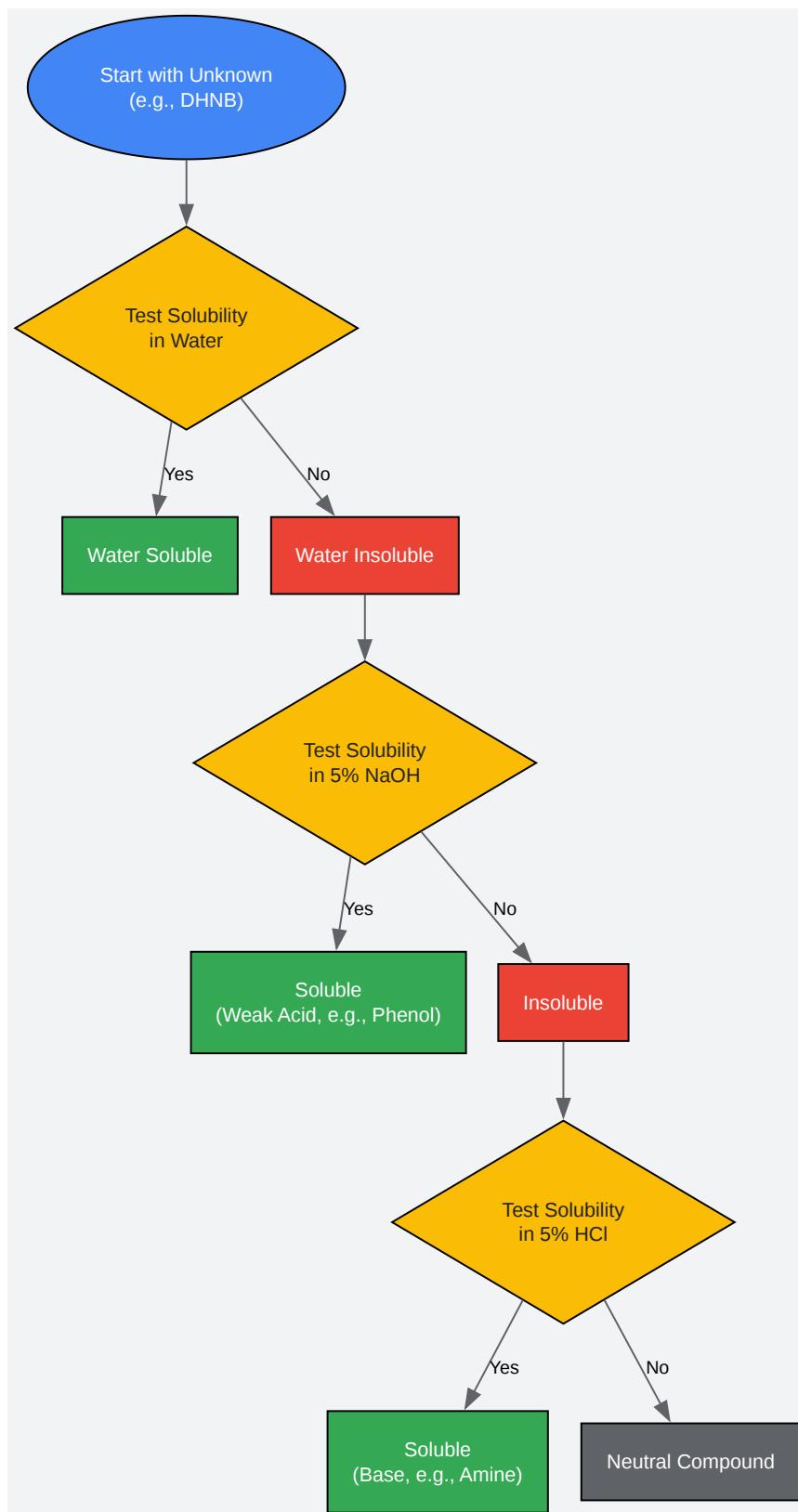
Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology (Capillary Method):

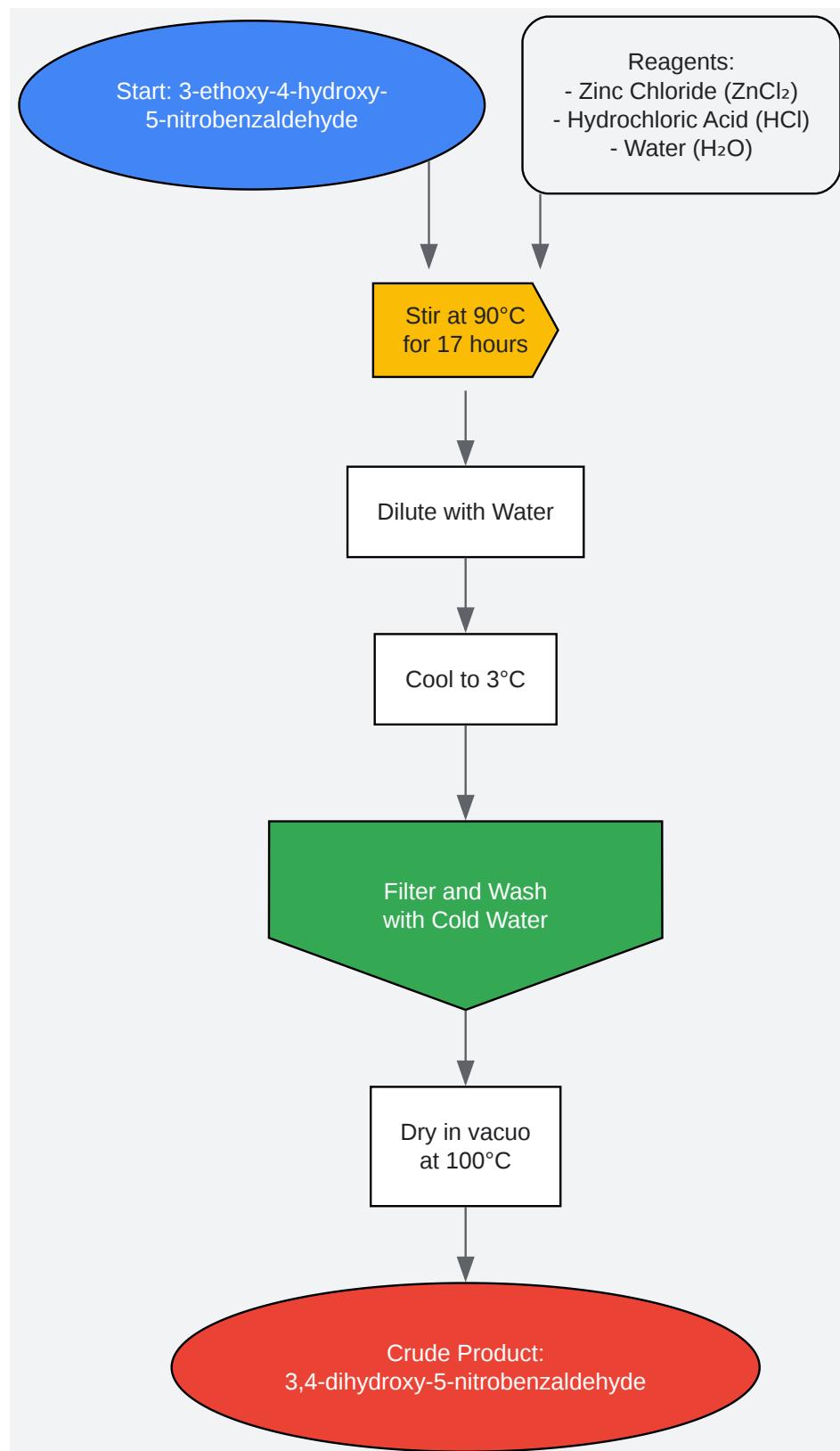
- Sample Preparation: A small amount of the dry, powdered 3,4-dihydroxy-5-nitrobenzaldehyde is packed into a capillary tube to a height of 1-2 mm.^[5] The tube is sealed at one end.^[5]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.^[5] This assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, which contains a heat-transfer fluid (e.g., mineral oil) or a heated metal block.^[6]
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point. Constant stirring of the heating bath ensures uniform temperature distribution.^[5]
- Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.^[6]
- Purity Check (Mixed Melting Point): To confirm the identity of a compound, a mixed melting point test can be performed. The sample is mixed with a known, pure standard of the same


compound. If there is no depression or broadening of the melting range, the sample's identity and purity are confirmed.[7]

Solubility Determination

Solubility tests provide insights into the polarity and the presence of acidic or basic functional groups within a molecule.[8] The phenolic hydroxyl groups in 3,4-dihydroxy-5-nitrobenzaldehyde suggest it is an acidic compound.

Methodology:


- **Solvent Selection:** A series of solvents are used to classify the compound, typically starting with water, followed by 5% NaOH, 5% NaHCO₃, and 5% HCl.[9]
- **Procedure:** A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[9] Approximately 0.75 mL of the chosen solvent is added in portions.[9] The tube is shaken vigorously after each addition.
- **Observation:** The compound is classified as "soluble" if it dissolves completely. If it does not, it is "insoluble."
- **Interpretation:**
 - **Water:** Solubility in water indicates the presence of polar functional groups.[9]
 - **5% NaOH:** Solubility in this basic solution by a water-insoluble compound strongly indicates an acidic functional group, such as a phenol or carboxylic acid.[8]
 - **5% NaHCO₃:** This is a weaker base. Solubility indicates a strongly acidic functional group like a carboxylic acid. Phenols are generally not acidic enough to dissolve in NaHCO₃.[8]
 - **5% HCl:** Solubility in this acidic solution indicates the presence of a basic functional group, most commonly an amine.[9]

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining compound solubility class.

Synthesis Workflow

3,4-dihydroxy-5-nitrobenzaldehyde is a key intermediate in the synthesis of pharmaceuticals like Entacapone.^[1] One patented method involves the de-ethoxylation of a precursor compound.^[1]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.[\[1\]](#)

Safety and Handling

Proper safety precautions are essential when handling 3,4-dihydroxy-5-nitrobenzaldehyde.

- GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4), may cause an allergic skin reaction (Skin Sensitization 1), and causes serious eye damage (Eye Damage 1).[3]
- Signal Word: Danger.[3]
- Precautions: Use in a well-ventilated area or under a fume hood.[10][11] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[11] Do not eat, drink, or smoke when using this product. In case of accidental contact, rinse the affected area thoroughly with water. Store in a tightly closed container in a dry, well-ventilated place.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
2. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
3. 3,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. 3,4-dihydroxy-5-nitrobenzaldehyde - Amerigo Scientific [amerigoscientific.com]
5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
6. chem.libretexts.org [chem.libretexts.org]
7. athabascau.ca [athabascau.ca]

- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. chemos.de [chemos.de]
- To cite this document: BenchChem. [Chemical Identity and Core Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312412#cas-51909-53-6-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com